molecular formula C20H20N2O4S B10980743 N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B10980743
M. Wt: 384.5 g/mol
InChI Key: WYIRFXUJZLVNPH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound that features a unique combination of cyclopentyl, thiazole, and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenyl intermediate with 2-methylthiazole-4-carboxylic acid under dehydrating conditions.

    Coupling with Cyclopentylamine: The final step involves coupling the thiazole-chromenyl intermediate with cyclopentylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide stands out due to its unique combination of cyclopentyl, thiazole, and chromenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C20H20N2O4S/c1-12-21-17(11-27-12)16-8-13-6-7-15(9-18(13)26-20(16)24)25-10-19(23)22-14-4-2-3-5-14/h6-9,11,14H,2-5,10H2,1H3,(H,22,23)

InChI Key

WYIRFXUJZLVNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CCCC4)OC2=O

Origin of Product

United States

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